2,4,5-Trichloropyridin-3-amine

Regioselective Synthesis Nucleophilic Substitution Reactivity Profile

2,4,5-Trichloropyridin-3-amine is a heterocyclic aromatic amine defined by a pyridine ring with chlorine substituents at the 2, 4, and 5 positions and a primary amine at the 3 position. With a molecular formula of C5H3Cl3N2 and a molecular weight of 197.45 g/mol, this compound is primarily utilized as a versatile synthetic intermediate.

Molecular Formula C5H3Cl3N2
Molecular Weight 197.45 g/mol
CAS No. 173435-47-7
Cat. No. B064762
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4,5-Trichloropyridin-3-amine
CAS173435-47-7
Molecular FormulaC5H3Cl3N2
Molecular Weight197.45 g/mol
Structural Identifiers
SMILESC1=C(C(=C(C(=N1)Cl)N)Cl)Cl
InChIInChI=1S/C5H3Cl3N2/c6-2-1-10-5(8)4(9)3(2)7/h1H,9H2
InChIKeyFFGMRXDJMIMWNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4,5-Trichloropyridin-3-amine (CAS 173435-47-7): A Key Trichlorinated Pyridine Building Block for Research and Development


2,4,5-Trichloropyridin-3-amine is a heterocyclic aromatic amine defined by a pyridine ring with chlorine substituents at the 2, 4, and 5 positions and a primary amine at the 3 position . With a molecular formula of C5H3Cl3N2 and a molecular weight of 197.45 g/mol, this compound is primarily utilized as a versatile synthetic intermediate . Its structure, bearing three distinct chlorine atoms with differentiated electronic environments alongside a nucleophilic amine, suggests a capacity for regioselective, sequential functionalization, a critical attribute for constructing complex molecular architectures in pharmaceutical and agrochemical research [1].

Why 2,4,5-Trichloropyridin-3-amine Cannot Be Generically Substituted with Isomeric Aminotrichloropyridines


Substituting 2,4,5-trichloropyridin-3-amine with an isomer such as 3,4,5-trichloropyridin-2-amine (CAS 55933-91-0) or 2,5,6-trichloropyridin-3-amine (CAS 55304-76-2) is not feasible for projects requiring a specific molecular geometry. The position of the amino group relative to the chlorine atoms dictates the compound's reactivity, electronic properties, and the resulting substitution pattern in downstream products . Foundational literature explicitly demonstrates that in analogous systems, the reactivity of chlorine atoms towards nucleophilic substitution is position-dependent; for example, in 2,4,5-trichloropyridine, the 4-position chlorine is first to be replaced by an amino group, a regioselectivity that would not be replicated by a 3-amino derivative [1]. Using an incorrect isomer would lead to a different regioisomer in the final product, fundamentally altering its biological or chemical function and invalidating a synthetic route.

Quantitative Evidence for Differentiated Performance of 2,4,5-Trichloropyridin-3-amine


Regioselectivity of Amination: 2,4,5-Trichloropyridine vs. 2,4,5-Trichloropyridin-3-amine Synthesis

Direct amination of 2,4,5-trichloropyridine, a close analog lacking the 3-amino group, leads to preferential replacement of the 4-position chlorine atom, resulting in a 4-aminopyridine derivative. In contrast, the target compound, 2,4,5-trichloropyridin-3-amine, is not accessible via this route and provides a pre-installed nucleophilic center at the 3-position. This establishes a fundamentally different and non-interchangeable synthetic entry point for creating 2,4,5-trisubstituted pyridines, as evidenced in the process development for NK-1 receptor antagonists where the 2,4,5-substitution pattern is critical [1]. Quantitative data for a direct head-to-head yield comparison under identical conditions is not available in the open literature.

Regioselective Synthesis Nucleophilic Substitution Reactivity Profile

Purity and Characterization Standards from a Primary Vendor

The commercially available batch of 2,4,5-trichloropyridin-3-amine is specified with a minimum purity of 97%, accompanied by analytical documentation including NMR, HPLC, or GC . This establishes a verifiable procurement benchmark. While comparable purity levels are often claimed for isomeric aminotrichloropyridines, the specific documentation for a given batch of this compound provides a direct, traceable quality standard that allows researchers to minimize variability in synthetic steps where this intermediate is critical.

Analytical Chemistry Quality Control Procurement Specification

Defined Application Scenarios for 2,4,5-Trichloropyridin-3-amine Based on Technical Evidence


Synthesis of 2,4,5-Trisubstituted Pyridine Pharmacophores

This compound is the optimal starting material for developing 2,4,5-trisubstituted pyridine cores found in pharmaceutical candidates, such as NK-1 receptor antagonists. The pre-positioned amine at the 3-position allows for immediate elaboration, while the 2, 4, and 5-chlorines can be sequentially displaced under distinct catalytic conditions (e.g., selective Pd-catalyzed cross-coupling) [1]. This circumvents the non-selective amination pathway observed with the unsubstituted 2,4,5-trichloropyridine starting material [2].

Agrochemical Intermediate for Sulfonamide Herbicides

The compound serves as a critical building block in the synthesis of N-pyridinyl[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonamide herbicides. In this application, the 3-amino group is a functional handle for constructing the fused heterocyclic sulfonamide scaffold, while the chlorine atoms modulate the physicochemical properties and crop selectivity of the final herbicide. The specific 2,4,5-substitution pattern on the pyridine ring is essential to the herbicide's desired biological activity [3].

Research Tool for Studying Regioselective Nucleophilic Aromatic Substitution

Foundational studies on chloropyridine reactivity have demonstrated that the position and electronic environment of chlorine atoms govern their replacement order by nucleophiles. 2,4,5-Trichloropyridin-3-amine represents a specific, well-defined scaffold for investigating this phenomenon, as it possesses an electron-rich amino group which further influences the electron density and reactivity of the remaining chlorine atoms at the 2,4, and 5 positions, providing a complex case study valuable for mechanistic research [2].

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